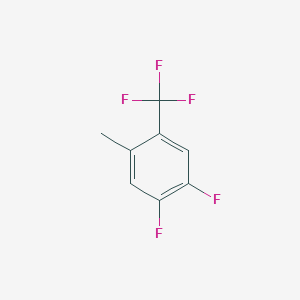

1,2-Difluoro-4-methyl-5-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1,2-difluoro-4-methyl-5-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5/c1-4-2-6(9)7(10)3-5(4)8(11,12)13/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFHKNNJGVHNFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(F)(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Balz–Schiemann Reaction for Difluorobenzene Derivatives

A key fluorination method is the Balz–Schiemann reaction, which converts aromatic amines to aryl fluorides via diazonium salts. A recent study demonstrated the synthesis of 1,2-difluorobenzene derivatives by photochemically induced fluorodediazoniation of in situ-generated diazonium salts using HF/pyridine as the fluorinating agent under continuous flow conditions. This method achieves high selectivity (≥95%) and conversion within 10 minutes residence time, providing a clean and efficient route to difluorobenzenes.

This approach could be adapted for 1,2-difluoro-4-methyl-5-(trifluoromethyl)benzene by starting from appropriately substituted fluoroanilines, enabling selective fluorination at the 1,2-positions.

Halogen Exchange and Chlorination Routes

Alternative methods involve halogen exchange reactions or chlorination followed by fluorination. For example, aromatic compounds bearing trichloromethyl or dichlorofluoromethyl groups can be subjected to hydrogen fluoride treatment under pressure and elevated temperature to replace chlorine atoms with fluorine, yielding trifluoromethyl-substituted fluorobenzenes. Such methods require careful control of reaction conditions (temperature, pressure, catalyst presence) and are often followed by fractional distillation to isolate desired products.

Incorporation of the Trifluoromethyl Group

Use of Trifluoromethylated Starting Materials

One practical approach is to use benzene derivatives already bearing trifluoromethyl groups, such as 2-trifluoromethylbenzaldehyde or 4-trifluoromethylbenzotrichloride, as starting points. These can be transformed through reductions, chlorinations, nitrations, and subsequent functional group modifications to introduce the methyl and fluorine substituents at the desired positions.

Reduction and Chlorination Sequence

A patented method for preparing related trifluoromethyl-substituted benzene derivatives involves:

- Reduction of 2-trifluoromethylbenzaldehyde to 2-trifluoromethylbenzyl alcohol using sodium borohydride in aqueous solution at low temperature.

- Conversion of the benzyl alcohol to benzyl chloride via thionyl chloride chlorination.

- Nitration of the benzyl chloride in the presence of sulfuric acid to introduce nitro groups.

- Catalytic hydrogenation of the nitro compound to the corresponding amine or amide derivative.

While this method focuses on amido benzotrifluorides, the intermediate steps and conditions provide valuable insight into handling trifluoromethyl aromatic compounds and could be adapted for methyl and fluorine substitution patterns.

Detailed Example of a Synthetic Route (Adapted)

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Reduction | 2-trifluoromethylbenzaldehyde + NaBH4 (aq), 0–10 °C | 2-trifluoromethylbenzyl alcohol | 90 | Controlled addition to reduce aldehyde |

| 2 | Chlorination | Thionyl chloride, reflux | 2-trifluoromethylbenzyl chloride | - | Conversion to benzyl chloride |

| 3 | Nitration | HNO3 + H2SO4, low temperature | 2-chloromethyl-5-nitrobenzotrifluoride | - | Electrophilic aromatic substitution |

| 4 | Catalytic hydrogenation | Pd/C or Raney Ni, H2, methanol/ethanol, 0–80 °C | 2-methyl-5-amidobenzotrifluoride | 56–85 | Reduction of nitro to amido group |

| 5 | Fluorination (Balz–Schiemann) | Diazonium salt formation, HF/pyridine, photochemical flow | This compound | - | Selective fluorination at 1,2-positions |

Note: The final fluorination step is inferred based on analogous Balz–Schiemann methodologies for difluorobenzene derivatives.

Research Findings and Considerations

- Reaction Efficiency: Photochemical Balz–Schiemann fluorodediazoniation provides rapid and selective fluorination with high product purity and scalability potential.

- Safety and Cost: Use of HF/pyridine and thionyl chloride requires careful handling due to toxicity and corrosiveness. Alternative milder fluorinating agents are under investigation.

- Industrial Viability: The reduction-chlorination-nitration-hydrogenation sequence is industrially feasible with good yields and accessible reagents, though multi-step purification is necessary.

- Product Purification: Fractional distillation and solvent extraction are essential for isolating pure trifluoromethylated fluorobenzenes, as demonstrated in chlorination-fluorination protocols.

Summary Table of Preparation Methods

| Methodology | Key Reagents and Conditions | Advantages | Limitations |

|---|---|---|---|

| Photochemical Balz–Schiemann Fluorination | 2-fluoroaniline derivatives, HF/pyridine, 365 nm LED, continuous flow | High selectivity, fast reaction, scalable | Requires diazonium intermediate, HF handling |

| Reduction-Chlorination-Nitration-Hydrogenation | NaBH4, thionyl chloride, HNO3/H2SO4, Pd/C or Raney Ni, H2 | Uses accessible starting materials, high yields | Multi-step, hazardous reagents, purification needed |

| Halogen Exchange with HF | Aromatic trichloromethyl derivatives, HF, high pressure and temperature | Direct fluorination, industrially known | Harsh conditions, complex mixtures |

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoro-4-methyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can undergo reduction to form different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in the presence of a suitable solvent.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can yield 1,2-difluoro-4-carboxy-5-(trifluoromethyl)benzene.

Scientific Research Applications

1,2-Difluoro-4-methyl-5-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,2-Difluoro-4-methyl-5-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, while the methyl and trifluoromethyl groups can influence the compound’s lipophilicity and electronic properties. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in different research contexts.

Comparison with Similar Compounds

Research Findings and Limitations

- Gaps in Data : Direct studies on this compound are absent in the evidence, requiring extrapolation from analogs. For instance, NMR/XRD data for polyamine derivatives () suggest that ortho-fluoro substituents reduce rotational freedom, which may apply to the target compound .

- Environmental Impact : Fluorinated benzenes are persistent in the environment. Compounds like 1,2-dichloro-4-methyl-5-(methylsulfonyl)-3-nitrobenzene require stringent handling protocols due to toxicity , likely applicable to the target compound.

Biological Activity

1,2-Difluoro-4-methyl-5-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. The incorporation of fluorine atoms into organic compounds often enhances their pharmacological profiles, including increased metabolic stability and improved interaction with biological targets.

- Molecular Formula : C8H6F5

- Molecular Weight : 208.13 g/mol

- CAS Number : 13050-36-7

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of both difluoro and trifluoromethyl groups significantly influences the compound's reactivity and biological profile.

Anticancer Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 34.5 |

| HeLa (Cervical) | 29.0 |

| MCF-7 (Breast) | 22.4 |

| PC3 (Prostate) | 44.0 |

These values suggest that the compound may be a promising candidate for further development as an anticancer agent.

The mechanism by which this compound exerts its biological effects is thought to involve the inhibition of specific enzymes involved in cell proliferation and survival. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with intracellular targets.

Study 1: Cytotoxicity in Cancer Cell Lines

A study published in Journal of Medicinal Chemistry explored the cytotoxic effects of various fluorinated compounds, including this compound. The results demonstrated that this compound exhibited superior activity compared to non-fluorinated analogs, particularly against breast and prostate cancer cell lines .

Study 2: Antibacterial Properties

In another investigation focusing on antibacterial activity, the compound was tested against several Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting potential as an antibacterial agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that variations in the substitution pattern on the benzene ring significantly affect its biological activity. For instance:

- Trifluoromethyl Group : Enhances potency by improving binding affinity to target proteins.

- Difluoro Group : Contributes to metabolic stability and reduces oxidative degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.